N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidinyl core substituted with a 3-chlorophenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The benzamide moiety is further substituted with a trifluoromethyl group at the ortho position (Figure 1). Its molecular formula is C23H16ClF3N7O, with a molecular weight of 513.87 g/mol (calculated from and ).
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N7O/c1-13-9-19(31-22(35)16-7-2-3-8-18(16)23(25,26)27)34(32-13)21-17-11-30-33(20(17)28-12-29-21)15-6-4-5-14(24)10-15/h2-12H,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPLIPVVVXLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means that the compound competes with ATP for binding to the active site of PKB, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a trifluoromethyl group and two pyrazole moieties. The molecular formula is , with a molecular weight of approximately 426.82 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to our target compound have shown IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines, indicating potent anticancer properties .
- Anti-inflammatory Effects : Pyrazolo derivatives have been reported to possess significant anti-inflammatory activity. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of pyrazolo compounds against various bacterial strains, suggesting their utility in treating infections .
Anticancer Studies
A notable study assessed the anticancer efficacy of related pyrazolo compounds on MCF-7 breast cancer cells. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pyrazolo Compound 5i | 0.3 | Dual EGFR/VGFR2 inhibition |
| Pyrazolo Compound 6 | 24 | Induction of apoptosis |
Anti-inflammatory Activity
In a comparative study, several pyrazolo derivatives were synthesized and evaluated for their anti-inflammatory effects. The findings revealed that some compounds displayed IC50 values as low as 60 µg/mL, demonstrating significant efficacy in reducing inflammation .
| Compound | IC50 (µg/mL) | Comparison with Diclofenac (IC50) |
|---|---|---|
| Compound A | 60 | 54.65 |
| Compound B | 57 | 54.65 |
Case Studies
- Case Study on Antitumor Activity : A series of experiments conducted on A549 lung cancer cells showed that specific pyrazolo derivatives led to autophagy without apoptosis, indicating a unique mechanism of action that could be exploited for therapeutic purposes .
- Case Study on Antimicrobial Efficacy : A synthesized group of thiazole-pyrazole hybrids was tested against Gram-positive and Gram-negative bacteria, showing promising results with zones of inhibition significantly larger than those observed with standard antibiotics .
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. A study synthesized novel derivatives that showed potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway, which is often targeted in cancer therapies. Notably, one of the synthesized compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, inducing apoptosis through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .
Key Findings:
- Compound 7f showed marked DHFR inhibition.
- Induced expression of caspases and Bax proteins in MCF-7 cells.
- Downregulated Bcl-2 expression, promoting apoptosis.
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinases are pivotal in cell signaling pathways that regulate various cellular functions, including growth and proliferation. The inhibition of specific kinases such as p70S6 and Akt-1 has been linked to anticancer effects. The compound's design allows it to interact with these kinases effectively, potentially leading to decreased tumor growth and improved therapeutic outcomes .
Application Summary:
- Targeted Kinases : p70S6, Akt-1.
- Mechanism : Inhibition disrupts signaling pathways essential for tumor growth.
Synthesis and Structural Insights
The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide involves complex organic reactions that yield high-purity compounds suitable for biological testing. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structural integrity and purity of the synthesized compounds .
Comparative Data Table
| Compound | Activity | Target | Mechanism | Source |
|---|---|---|---|---|
| 7f | Antitumor | DHFR | Induces apoptosis via caspase activation | |
| N/A | Kinase Inhibition | p70S6/Akt-1 | Disrupts cell signaling pathways |
Case Study 1: Antitumor Efficacy
A recent investigation into a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications in the chemical structure can significantly enhance antitumor efficacy. The study highlighted how specific substitutions at the benzamide position could lead to improved binding affinity to DHFR, increasing the cytotoxic potential against resistant cancer cell lines .
Case Study 2: Kinase Targeting
Another study focused on the kinase inhibition properties of related pyrazolo derivatives. It demonstrated that specific structural features were crucial for selective inhibition of kinases involved in cancer progression, suggesting a pathway for developing targeted therapies using compounds like this compound .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Impact of Substituents on Physicochemical and Spectral Properties
- Trifluoromethyl vs. Fluoro/Dimethoxy Groups : The CF3 group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar dimethoxy analogs (logP ~2.0) . Fluorine substituents () enhance metabolic resistance but may reduce solubility .
- NMR Spectral Differences :
- The 3-chlorophenyl group in the target compound produces distinct <sup>1</sup>H-NMR aromatic signals (δ 7.4–7.6 ppm) compared to 2,3-dimethylphenyl analogs (δ 7.1–7.3 ppm) due to electron-withdrawing effects .
- Trifluoromethyl benzamides show characteristic <sup>19</sup>F-NMR peaks near δ -60 ppm, absent in dimethoxy derivatives .
- Mass Spectrometry (MS) Fragmentation :
Preparation Methods
Reaction Conditions and Mechanism
5-Amino-1-(3-chlorophenyl)pyrazole (1a ) is treated with PBr₃ (3 equiv.) in N,N-dimethylformamide (DMF) at 60°C for 1–2 hours to generate a Vilsmeier-Haack intermediate. Subsequent addition of hexamethyldisilazane (HMDS) induces cyclization, yielding 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a ) in 56–91% yield .
Critical Parameters :
-
Solvent : DMF ensures optimal reagent solubility and intermediate stability.
-
Temperature : Elevated temperatures (50–60°C) accelerate cyclization without side-product formation.
Functionalization of the Pyrazole Substituent
The 3-methyl-1H-pyrazol-5-amine moiety is synthesized via iron-catalyzed oxidation of pyrazolidin-3-one derivatives.
Catalytic Oxidation Protocol
1-(3-Chlorophenyl)pyrazolidine-3-one (4a ) is reacted with FeCl₃ (0.005–0.01 equiv.) in acetic acid at 65–80°C under aerobic conditions. The reaction proceeds via radical-mediated dehydrogenation , affording 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (5a ) in 99% yield .
Advantages :
-
Catalyst Efficiency : FeCl₃ minimizes byproducts and enhances reaction speed.
-
Scalability : The method is adaptable to kilogram-scale production.
Synthesis of 2-(Trifluoromethyl)benzamide
The trifluoromethylbenzamide group is prepared through a cyano-hydrolysis pathway detailed in CN113698315A.
Stepwise Procedure
-
Fluorination and Cyano Substitution :
-
Hydrogenation and Hydrolysis :
Final Coupling of Subunits
The target compound is assembled via amide bond formation between the pyrazole-amine (5a ) and benzamide (8a ).
Coupling Strategy
-
Activation : 2-(Trifluoromethyl)benzoyl chloride is generated by treating 8a with SOCl₂ in dichloromethane.
-
Coupling : Reaction of the acyl chloride with 5a in the presence of triethylamine (base) yields the final product in 82–85% yield .
Optimization Notes :
-
Solvent Choice : Tetrahydrofuran (THF) balances reactivity and solubility.
-
Temperature : Room temperature prevents decomposition of heat-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. Key Challenges :
- Low yields (<30%) in cyclization steps due to steric hindrance from the trifluoromethyl group .
- Sensitivity of the pyrazole ring to oxidation, requiring inert atmospheres (N₂/Ar) .
Q. Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | 3-methyl-1H-pyrazol-5-amine, 3-chlorophenylboronic acid, Pd(PPh₃)₄, DMF, 100°C | 29% | |
| Amidation | 2-(Trifluoromethyl)benzoyl chloride, Et₃N, THF, 0°C → RT | 70% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents. The 3-chlorophenyl group shows distinct aromatic protons at δ 7.4–7.6 ppm, while the trifluoromethyl group appears as a singlet (δ 2.1 ppm for adjacent protons) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 497.9 (calculated) validates molecular formula C₂₃H₁₅ClF₃N₇O .
- X-ray Crystallography : Resolves steric interactions between the pyrazole and benzamide moieties (bond angles: 112–118°) .
Basic: What types of chemical reactions can this compound undergo?
Methodological Answer:
- Oxidation : The pyrazole ring undergoes oxidation with KMnO₄/H₂SO₄ to form quinone derivatives, altering electrochemical properties .
- Nucleophilic Substitution : The 3-chlorophenyl group reacts with amines (e.g., NH₃/EtOH) to yield analogues with modified bioactivity .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, enhancing solubility but reducing kinase inhibition .
Q. Table 2: Reaction Outcomes
| Reaction Type | Reagents | Major Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Quinone derivative | Electrochemical studies |
| Substitution | NH₃, EtOH | 3-Aminophenyl analogue | SAR analysis |
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 16h to 2h for cyclization steps) and improve reproducibility .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, catalyst loading) increases yields by 20–30% .
- Microwave Assistance : Microwave irradiation (150°C, 30 min) enhances coupling efficiency in amidation steps .
Q. Key Parameter Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | ↑ Yield by 15% |
| Catalyst (Pd) | 5 mol% | Prevents decomposition |
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values for kinase inhibition) arise from:
- Structural Variants : Substitution at the 3-chlorophenyl vs. 4-fluorophenyl position alters steric bulk, affecting target binding .
- Assay Conditions : Variances in ATP concentration (1–10 mM) and pH (7.4 vs. 6.8) modulate inhibitory potency .
Q. Table 3: Comparative Bioactivity Data
| Derivative | Target (Kinase) | IC₅₀ (nM) | Conditions | Reference |
|---|---|---|---|---|
| 3-Chlorophenyl | EGFR | 12 ± 2 | 10 mM ATP, pH 7.4 | |
| 4-Fluorophenyl | EGFR | 45 ± 5 | 1 mM ATP, pH 6.8 |
Q. Resolution Strategy :
- Standardize assay protocols (ATP concentration, buffer pH).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Advanced: What computational methods aid in designing derivatives with enhanced properties?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Predict binding poses to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² = 0.89) .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials for oxidation-prone derivatives .
Case Study :
A methyl group at the pyrazole 3-position improved metabolic stability (t₁/₂ from 2h → 6h in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
